molecular formula C11H9FN2O B13340098 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13340098
M. Wt: 204.20 g/mol
InChI Key: OUUGBDKJOGWGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8FN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and a 3-methyl-1H-pyrazol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 3-fluorobenzaldehyde. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The pyrazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.

    2-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the fluorine atom.

    3-Fluoro-2-(1H-imidazol-1-yl)benzaldehyde: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the 3-methyl-1H-pyrazol-1-yl group. This combination can enhance its chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

OUUGBDKJOGWGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC=C2F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.